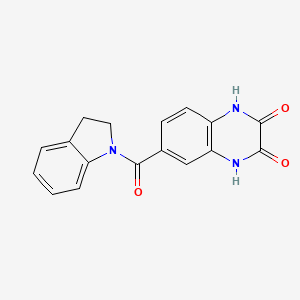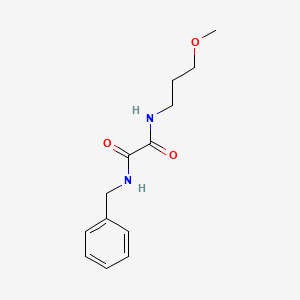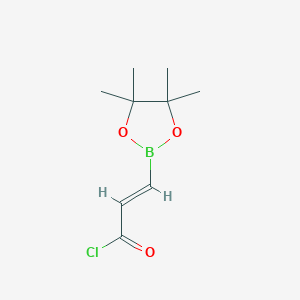
6-(indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione is a complex organic compound that features both indoline and quinoxaline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione typically involves the following steps:
Formation of Indoline Moiety: Indoline can be synthesized from aniline through a series of reactions including cyclization.
Formation of Quinoxaline Moiety: Quinoxaline can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Coupling Reaction: The indoline and quinoxaline moieties are then coupled together through a carbonylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, including the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.
Reduction: Reduction reactions could also occur, potentially affecting the quinoxaline ring.
Substitution: Various substitution reactions could be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
6-(Indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, affecting their activity. The indoline and quinoxaline moieties might interact with different molecular targets, leading to a range of biological effects.
類似化合物との比較
Similar Compounds
Indoline Derivatives: Compounds like indomethacin, which is used as an anti-inflammatory drug.
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione, which is known for its neuroprotective properties.
Uniqueness
6-(Indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione is unique due to the combination of indoline and quinoxaline moieties, which may confer unique biological activities and chemical properties not seen in simpler compounds.
特性
CAS番号 |
883469-84-9 |
|---|---|
分子式 |
C17H13N3O3 |
分子量 |
307.30 g/mol |
IUPAC名 |
6-(2,3-dihydroindole-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C17H13N3O3/c21-15-16(22)19-13-9-11(5-6-12(13)18-15)17(23)20-8-7-10-3-1-2-4-14(10)20/h1-6,9H,7-8H2,(H,18,21)(H,19,22) |
InChIキー |
AQFQPHKDGFUCGQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |
溶解性 |
43 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B14142973.png)

![4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole](/img/structure/B14142992.png)
![2-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14143000.png)


![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)

![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)

